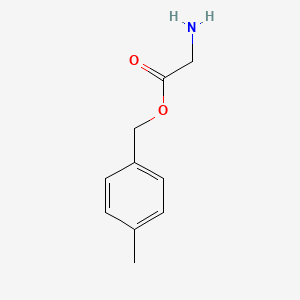

4-Methylbenzyl glycinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(4-methylphenyl)methyl 2-aminoacetate |

InChI |

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)7-13-10(12)6-11/h2-5H,6-7,11H2,1H3 |

InChI Key |

MSFFARAEZFWXDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)CN |

Origin of Product |

United States |

Sophisticated Synthetic Strategies for 4 Methylbenzyl Glycinate and Analogues

Elucidation of Optimized Esterification and Transesterification Pathways

Esterification and transesterification are fundamental reactions for the synthesis of 4-methylbenzyl glycinate (B8599266). Optimization of these pathways focuses on maximizing yield, minimizing reaction times, and simplifying purification processes.

Esterification typically involves the reaction of glycine (B1666218) with 4-methylbenzyl alcohol, often in the presence of an acid catalyst. A common method is the Fischer esterification, which uses a strong acid like sulfuric acid or p-toluenesulfonic acid. To drive the reaction equilibrium towards the product, water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation with a solvent like toluene (B28343) or benzene (B151609). google.com One optimized approach involves first refluxing p-toluenesulfonic acid monohydrate with toluene to remove its water of hydration, followed by the addition of glycine and benzyl (B1604629) alcohol. This method enhances reaction rates and improves product yield and purity by ensuring an anhydrous environment. google.com

Transesterification offers an alternative route, involving the exchange of the alkoxy group of an existing ester with 4-methylbenzyl alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgyoutube.com Base-catalyzed transesterification, using an alkoxide such as sodium 4-methylbenzyl oxide, proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. youtube.commasterorganicchemistry.com The choice of starting ester (e.g., methyl or ethyl glycinate) and the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) are crucial for achieving high conversion rates. wikipedia.org

Several factors are critical for optimizing these reactions, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net Studies on similar esterification reactions have shown that temperature and the management of water content significantly influence reaction conversion. researchgate.net

Table 1: Comparison of Esterification and Transesterification Parameters

| Feature | Optimized Esterification | Optimized Transesterification |

| Reactants | Glycine, 4-Methylbenzyl alcohol | Glycine ester (e.g., methyl glycinate), 4-Methylbenzyl alcohol |

| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Acid or Base (e.g., H₂SO₄, NaOCH₂C₆H₄CH₃) |

| Key Condition | Continuous removal of water (byproduct) google.com | Removal of alcohol byproduct (e.g., methanol) wikipedia.org |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution | Addition-elimination (base-catalyzed) or PADPED (acid-catalyzed) masterorganicchemistry.com |

| Advantages | Uses readily available starting materials. | Can be performed under milder conditions, especially with base catalysis. |

Development of Novel Catalytic and Green Synthesis Methodologies

Modern synthetic chemistry emphasizes the development of sustainable and efficient catalytic systems. For glycinate synthesis, this includes transition metal-catalyzed reactions and biocatalytic transformations, which offer improvements in selectivity and environmental impact.

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex amino acid derivatives from simple precursors. cuny.edu While the direct synthesis of 4-methylbenzyl glycinate via these methods is less common, the principles are widely applied to the synthesis of its α-substituted analogues.

For instance, palladium catalysts are used in the allylation of glycine ester enolates or their Schiff base equivalents. nih.gov Nickel(II) complexes of glycine Schiff bases are particularly effective for alkylation reactions, serving as practical glycine equivalents for preparing a wide variety of α-amino acids. nih.gov These reactions can be performed under homogeneous or phase-transfer catalysis conditions, with the metal center playing a crucial role in activating the substrate and controlling selectivity. nih.gov Another approach involves a tin powder-promoted oxidation/allylation of glycine esters with allyl bromides, which proceeds under mild conditions without a transition metal catalyst, offering a more environmentally friendly alternative for creating γ,δ-unsaturated α-amino acid esters. researchgate.net The development of synergistic photoredox and Brønsted acid catalysis has also enabled three-component radical cascade reactions involving glycine esters to produce enantioenriched α-amino acid derivatives. acs.org

Table 2: Examples of Metal-Involved Synthesis of Glycinate Derivatives

| Catalyst/Metal | Reaction Type | Substrate | Product | Reference |

| Palladium (Pd) | Allylation | α-lithiated imine of glycinate | Dienic α-Amino Acids | researchgate.net |

| Nickel(II) (Ni) | Alkylation | Ni(II) complex of glycine Schiff base | α-Substituted α-amino acids | nih.gov |

| Tin (Sn) | Oxidation/Allylation | Glycine ester | γ,δ-Unsaturated α-amino acid ester | researchgate.net |

Biocatalysis, utilizing enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (pH and temperature), exhibit high selectivity, and are biodegradable. For glycinate synthesis, lipases are particularly relevant. wikipedia.org

Lipases can catalyze esterification and transesterification reactions with high efficiency. For example, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is widely used for the synthesis of various esters. nih.gov In a biocatalytic approach to this compound, glycine or a simple glycine ester could be reacted with 4-methylbenzyl alcohol in a non-aqueous solvent, with the lipase facilitating the reaction. The conversion yields in such enzymatic reactions can be very high, sometimes exceeding 90%. mdpi.com Furthermore, the enzyme's reusability is a significant advantage for industrial applications. nih.gov

Recently, lipase-catalyzed dynamic kinetic resolution (DKR) has been employed to produce enantiomerically enriched N-alkyl amino acids from their corresponding esters. acs.orgacs.org This highlights the potential of biocatalysts to not only form the ester bond but also to control stereochemistry in the synthesis of chiral analogues.

Asymmetric Synthesis and Chiral Induction in this compound Derivatives

While this compound itself is achiral, its α-substituted derivatives are chiral and are valuable building blocks for peptides and pharmaceuticals. Asymmetric synthesis aims to produce these derivatives as single enantiomers. Key strategies include the use of chiral auxiliaries and the design of enantioselective reactions.

A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

A classic example is the Schöllkopf auxiliary, where glycine is incorporated into a bis-lactim ether derived from a chiral amino acid like valine. biosynth.com Deprotonation of this complex creates a planar enolate, and the steric bulk of the auxiliary's isopropyl group directs incoming electrophiles (e.g., alkyl halides) to the opposite face, leading to high diastereoselectivity (typically >95% d.e.). biosynth.com Similarly, Ni(II) complexes of Schiff bases derived from glycine and a chiral amine (like one derived from (S)-proline) can be alkylated with high diastereoselectivity. nih.govnih.gov Another approach uses chiral nitrones derived from compounds like (-)-menthone (B42992) as glycine equivalents in cycloaddition reactions to create C-glycosylated amino acids. acs.org

Enantioselective reactions use a chiral catalyst to create a stereocenter without covalently bonding to the substrate. This approach is often more atom-economical than using chiral auxiliaries.

Modern catalysis offers numerous methods for the enantioselective synthesis of α-amino acid derivatives. Chiral phase-transfer catalysts, often based on quaternary ammonium (B1175870) salts, have been developed for the allylation of glycine Schiff base ester enolates. nih.govwikipedia.org Hydrogen-bond-donor catalysis, using species like chiral squaramides, can achieve highly enantioselective and diastereoselective synthesis of α-allyl amino esters from α-chloro glycinates. nih.gov

Furthermore, direct catalytic asymmetric additions to α-iminoesters are a powerful strategy. rsc.org For instance, chiral N-heterocyclic carbene complexes of iridium can catalyze the addition of acetonitrile (B52724) to α-iminoesters to generate enantioenriched α-cyanomethylated α-amino acid derivatives. rsc.org Biomimetic approaches inspired by enzymes have also led to the development of chiral pyridoxal (B1214274) catalysts for asymmetric aldol (B89426) reactions of glycinates, producing chiral β-hydroxy-α-amino-acid esters with excellent enantioselectivity (up to 99% ee). researchgate.net

Table 3: Overview of Asymmetric Synthesis Strategies for Glycinate Derivatives

| Strategy | Method | Key Feature | Typical Selectivity | Reference |

| Chiral Auxiliary | Schöllkopf Method | Bis-lactim ether from valine | >95% d.e. | biosynth.com |

| Ni(II) Complex | Schiff base with chiral amine | High diastereoselectivity | nih.gov | |

| Enantioselective Catalysis | Phase-Transfer Catalysis | Chiral quaternary ammonium salt | High enantioselectivity | nih.gov |

| H-Bond-Donor Catalysis | Chiral squaramide catalyst | Up to 97% ee | nih.gov | |

| Biomimetic Catalysis | Chiral pyridoxal catalyst | Up to 99% ee | researchgate.net |

Multi-Step Synthesis and Derivatization for Advanced Research Precursors

The synthesis of this compound and its analogues for advanced research applications often involves multi-step pathways that allow for precise control over the molecular architecture. These strategies are designed not only to construct the core molecule but also to facilitate the introduction of diverse functional groups, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. A foundational approach to synthesizing the parent ester involves the direct esterification of glycine. In a common procedure, glycine is reacted with 4-methylbenzyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically conducted in a solvent like toluene under reflux conditions, with continuous removal of water to drive the reaction to completion, yielding the corresponding salt, which can then be neutralized to obtain the final product.

Building upon this core structure, derivatization is frequently employed to generate advanced research precursors. A primary site for modification is the nitrogen atom of the glycine backbone, leading to a class of compounds known as N-substituted glycine derivatives or peptoids. nih.govnih.gov This derivatization is crucial for developing molecules with tailored biological activities and improved pharmacokinetic properties. nih.gov The synthesis of these N-substituted analogues can be achieved through various methods, including solid-phase synthesis, which is particularly amenable to creating large combinatorial libraries. nih.gov

Another key strategy for creating advanced precursors is the modification of the benzyl group. By starting with substituted benzyl alcohols or benzyl halides, a wide array of analogues can be produced. For instance, reacting a glycine derivative with substituted benzyl bromides, such as 4-chlorobenzyl bromide or 4-cyanobenzyl bromide, allows for the introduction of different electronic and steric properties on the aromatic ring. tandfonline.com Furthermore, the use of chiral derivatizing reagents, like S-(-)-alpha-methylbenzyl isocyanate, can be employed to separate stereoisomers, providing optically pure compounds for studies where stereochemistry is critical. researchgate.net These multi-step and derivatization approaches provide researchers with a versatile toolkit to generate a diverse set of molecules for exploring complex biological systems. researchgate.net

Table 1: Examples of Derivatization Strategies for Glycinate Analogues

| Derivatization Site | Reagent/Method | Resulting Structure | Purpose |

|---|---|---|---|

| Nitrogen Atom | Substituted Alkyl/Aryl Halides | N-Substituted Glycine Esters | SAR studies, Peptoid synthesis nih.govresearchgate.net |

| Benzyl Ring | Substituted Benzyl Bromides | Aryl-Substituted Benzyl Glycinates | Modify electronic/steric properties tandfonline.com |

| Ester Group | Different Alcohols (e.g., Benzyl alcohol) | Various Glycine Esters | Create prodrugs or alter solubility |

| Chiral Center | Chiral Derivatizing Reagents | Diastereomers for Separation | Preparation of pure stereoisomers researchgate.net |

Optimization of Reaction Conditions for Research Purity and Yield

The successful synthesis of this compound and its derivatives for research purposes hinges on the careful optimization of reaction conditions to maximize yield and ensure high purity. Key parameters that are frequently fine-tuned include the choice of solvent, base, catalyst, reactant stoichiometry, and purification method.

The selection of a suitable base and solvent system is critical. For N-alkylation reactions, the use of potassium carbonate (K₂CO₃) as a base has been shown to result in significant improvements in yield. researchgate.net The choice of solvent can also dramatically impact reaction outcomes. While solvents like Dimethylformamide (DMF) are common, greener alternatives are increasingly being explored to reduce environmental impact. nih.govtandfonline.com In phase-transfer catalysis (PTC), a technique used for the synthesis of α-amino acid esters, reaction conditions can be tailored for optimal results. For example, using toluene as a solvent with 25% aqueous sodium hydroxide (B78521) (NaOH) at room temperature, or a toluene/chloroform mixture with 50% aqueous potassium hydroxide (KOH) at lower temperatures, can influence both yield and enantioselectivity. researchgate.net

Stoichiometry, the molar ratio of reactants, is another crucial factor. In Sₙ2 reactions, adjusting the molar ratio of the amine to the alkylating agent can lead to a notable improvement in yield. For instance, increasing the ratio of an arylamine to a halonitrile from 1:1 to 2:1 has been observed to enhance product formation while minimizing side products like bisalkylation. researchgate.net

Post-reaction purification is essential for obtaining materials of research-grade purity. The choice of technique depends on the properties of the target compound and the impurities present. For crude products where there is a significant difference in polarity between the desired compound and byproducts, purification can be simplified. Methods such as short-column filtration are effective and efficient. researchgate.net For more complex mixtures or to isolate highly pure compounds, techniques like column chromatography on silica (B1680970) gel are standard. tandfonline.com In some cases, crystallization or recrystallization from an appropriate solvent system can be used to obtain highly pure, crystalline solids. researchgate.net

Table 2: Optimization Parameters for Glycinate Ester Synthesis

| Parameter | Variable | Example Conditions | Effect on Reaction |

|---|---|---|---|

| Base | Type | K₂CO₃, Cs₂CO₃, NaOH, KOH | Influences reaction rate and yield researchgate.netresearchgate.net |

| Solvent | Polarity/Type | Toluene, DMF, Dichloromethane | Affects solubility and reactivity tandfonline.comresearchgate.net |

| Catalyst | Type | Phase Transfer Catalysts, Acid Catalysts | Accelerates reaction and can impart selectivity researchgate.netwikipedia.org |

| Stoichiometry | Reactant Molar Ratio | 1:1 vs. 2:1 (Amine:Halide) | Can improve yield and reduce side products researchgate.net |

| Temperature | Reaction Temperature | 0°C, Room Temperature, Reflux | Controls reaction rate and selectivity researchgate.net |

| Purification | Method | Column Chromatography, Filtration, Crystallization | Isolates and purifies the final product tandfonline.comresearchgate.net |

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Elucidation in Research

High-Resolution Mass Spectrometry for Isotopic and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For 4-Methylbenzyl glycinate (B8599266), HRMS provides an exact mass measurement, which allows for the unambiguous confirmation of its molecular formula. The monoisotopic mass of a related compound, Methyl (4-methylbenzyl)glycinate (C11H15NO2), has been calculated to be 193.110278721 Da. nist.govnih.gov This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

In addition to exact mass determination, HRMS, often coupled with tandem mass spectrometry (MS/MS), elucidates the fragmentation patterns of the molecule. This fragmentation provides a "fingerprint" of the compound's structure. While a specific experimental mass spectrum for 4-Methylbenzyl glycinate is not publicly available, the fragmentation can be predicted based on the analysis of structurally similar molecules, such as N-benzyl-N-trifluoroacetyl-glycine methyl ester and other glycine (B1666218) derivatives. nih.gov

Key fragmentation pathways for esters often involve cleavage adjacent to the carbonyl group. libretexts.org For this compound, the following fragment ions would be anticipated:

Loss of the glycinate moiety: Cleavage of the benzyl-nitrogen bond would result in the formation of a stable 4-methylbenzyl cation (tropylium ion) at m/z 105.

Cleavage of the ester group: Fragmentation of the ester can lead to the loss of the alkoxy group.

Formation of iminium ions: Iminium cations are characteristic fragments for N-alkylated amino acid derivatives and would be expected to be observed. nih.gov

A proposed fragmentation scheme for this compound is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment |

| [M+H]⁺ | 4-methylbenzyl cation | C₈H₉⁺ |

| [M+H]⁺ | Iminium ion | C₄H₈NO₂⁺ |

Interactive Data Table: Predicted HRMS Fragmentation of this compound Users can sort and filter the data based on fragment type and m/z value.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. Based on the spectra of related compounds like 4-methylbenzyl alcohol and methyl glycinate, the following chemical shifts can be predicted rsc.org:

Aromatic protons: Signals in the range of 7.0-7.5 ppm, likely appearing as two doublets due to the para-substitution on the benzene (B151609) ring.

Benzyl (B1604629) methylene (B1212753) protons (-CH₂-Ar): A singlet around 4.6 ppm. rsc.org

Glycinate methylene protons (-N-CH₂-CO-): A singlet in the region of 3.0-3.5 ppm.

Methyl protons of the ester (-OCH₃): A singlet around 3.7 ppm.

Methyl protons of the benzyl group (-Ar-CH₃): A singlet around 2.3 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Predicted chemical shifts, based on data for 4-methylbenzyl alcohol, would include chemicalbook.com:

Carbonyl carbon (-C=O): A signal in the downfield region, typically around 170 ppm.

Aromatic carbons: Multiple signals between 125-140 ppm.

Benzyl methylene carbon (-CH₂-Ar): A signal around 65 ppm.

Glycinate methylene carbon (-N-CH₂-CO-): A signal in the range of 40-50 ppm.

Ester methyl carbon (-OCH₃): A signal around 50-55 ppm.

Benzyl methyl carbon (-Ar-CH₃): A signal around 21 ppm.

Multi-Dimensional NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the connectivity.

COSY: Would show correlations between adjacent protons, for instance, within the aromatic ring.

HSQC: Would correlate each proton signal to its directly attached carbon atom.

HMBC: Would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connection between the 4-methylbenzyl group and the nitrogen of the glycinate moiety, as well as the connectivity within the ester group.

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Ar-H | 7.0-7.5 | 125-140 | Correlations to other aromatic carbons and the benzylic carbon |

| Ar-CH₂-N | ~4.6 | ~65 | Correlation to aromatic carbons and the glycinate methylene carbon |

| N-CH₂-CO | 3.0-3.5 | 40-50 | Correlation to the benzylic carbon and the carbonyl carbon |

| COOCH₃ | ~3.7 | 50-55 | Correlation to the carbonyl carbon |

| Ar-CH₃ | ~2.3 | ~21 | Correlation to the aromatic carbon to which it is attached |

Interactive Data Table: Predicted NMR Data for this compound Users can explore the predicted chemical shifts and key correlations for different parts of the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformation Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

FTIR Spectroscopy: The infrared spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

C=O stretch (ester): A strong absorption band in the region of 1730-1750 cm⁻¹.

C-O stretch (ester): A strong band between 1000-1300 cm⁻¹.

N-H bend (secondary amine): A medium intensity band around 1550-1650 cm⁻¹.

C-N stretch: A medium to weak band in the 1020-1250 cm⁻¹ range.

Aromatic C=C stretches: Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

Analysis of the infrared spectrum of a deuterated benzyl-containing sugar derivative has shown characteristic peaks that can be assigned with the aid of computational calculations, a technique that would also be applicable to this compound. d-nb.info

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to provide strong signals for the aromatic ring vibrations and the C=C bonds. scielo.brresearchgate.net Differences in the Raman spectra can sometimes be used to study conformational changes or polymorphism.

| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Signal |

| C=O (ester) | 1730-1750 (strong) | Moderate |

| Aromatic C=C | 1450-1600 (variable) | Strong |

| C-H (aromatic) | >3000 (medium) | Strong |

| C-H (aliphatic) | <3000 (medium) | Strong |

| C-N | 1020-1250 (medium-weak) | Moderate |

Interactive Data Table: Key Vibrational Frequencies for this compound This table allows for a side-by-side comparison of expected FTIR and Raman signals for the key functional groups.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For a chiral compound, X-ray crystallography can be used to determine the absolute configuration.

While there are no published crystal structures specifically for this compound, the crystal structure of a related benzyl-containing monosaccharide has been reported. d-nb.info This study demonstrates how X-ray diffraction data can be used to define the chair conformation of a ring system and the orientation of substituent groups. For this compound, a single crystal X-ray diffraction study would reveal:

The precise geometry of the 4-methylbenzyl and glycinate moieties.

The conformation of the molecule in the crystal lattice.

The nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Advanced Chromatographic Separations for Isomer and Purity Analysis

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity. For this compound, High-Performance Liquid Chromatography (HPLC) is a key analytical method.

Purity Analysis: Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid), would be the standard method for determining the purity of this compound. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration. Impurities would be detected as separate peaks in the chromatogram. A supplier of this compound indicates the availability of HPLC and LC-MS data for their product. bldpharm.com

Isomer Analysis: If chiral, the enantiomers of this compound could be separated using chiral chromatography. This can be achieved with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. This is crucial in pharmaceutical research, where the biological activity of enantiomers can differ significantly.

Application of hyphenated techniques (e.g., GC-MS, LC-MS) in structural verification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the confirmation of compound identity. ijarnd.comnih.govactascientific.comajpaonline.comijnrd.org

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound would likely require derivatization to increase its volatility and thermal stability. nih.govactascientific.com The gas chromatograph would separate the derivatized compound from any volatile impurities, and the mass spectrometer would provide a mass spectrum for the eluting peak. This mass spectrum can be compared to a library of spectra for identification purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more direct method for the analysis of this compound as it does not typically require derivatization. nih.gov The HPLC system separates the compound, which is then introduced into the mass spectrometer. The MS detector provides both the mass of the parent ion, confirming the molecular weight, and, in tandem MS mode (LC-MS/MS), fragmentation data that further confirms the structure. This technique is highly sensitive and specific, making it ideal for both qualitative and quantitative analysis.

The combination of retention time from the chromatography and the mass spectral data from the MS provides a very high degree of confidence in the identification and purity assessment of this compound.

Theoretical and Computational Chemistry Investigations of 4 Methylbenzyl Glycinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in solving the Schrödinger equation, offer profound insights into the fundamental electronic properties of a molecule. biotechnologia-journal.org These calculations are essential for understanding molecular stability, reactivity, and spectroscopic behavior. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and, consequently, the preferred three-dimensional arrangements (conformations) of molecules. For 4-Methylbenzyl glycinate (B8599266), which possesses several rotatable single bonds, a variety of conformations are possible.

A conformational analysis using DFT would involve systematically rotating the key dihedral angles—such as those around the ester and amine functionalities—and calculating the potential energy of each resulting structure. This process identifies the global energy minimum conformation (the most stable shape) and other low-energy local minima. The results are typically presented as a potential energy surface or a table of relative energies. Studies on similar molecules, such as N-acyl dibenzoazepinones and hydantoin-based peptidomimetics, demonstrate that DFT can accurately predict the most stable conformers and the energy barriers between them. researchgate.netbiosynth.com The stability of these conformers is often dictated by a balance of steric hindrance and stabilizing intramolecular interactions, like hydrogen bonds. biosynth.com

Table 1: Hypothetical DFT Conformational Analysis Results for 4-Methylbenzyl Glycinate

| Conformer | Key Dihedral Angle(s) (τ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum | τ1 = 180°, τ2 = 60° | 0.00 | 75.3 |

| Local Minimum A | τ1 = 60°, τ2 = 180° | 1.50 | 8.8 |

| Local Minimum B | τ1 = -60°, τ2 = 60° | 2.10 | 4.1 |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a crucial tool for validating experimentally synthesized structures. optibrium.com Methods like DFT can be used to compute vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra).

Calculated spectra for this compound would be compared against experimental data. A strong correlation between the predicted and measured spectra confirms the compound's structure and the accuracy of the computational model. For instance, calculated IR frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental FT-IR spectra. drugbank.com Similarly, NMR chemical shifts can be calculated with high precision, aiding in the assignment of complex spectra. sailife.com

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Feature | Predicted Value (DFT) | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 1755 | 1740 | C=O stretch (ester) |

| IR Frequency (cm⁻¹) | 3350 | 3330 | N-H stretch |

| ¹H NMR Shift (ppm) | 4.15 | 4.10 | -O-CH₂- (benzyl) |

| ¹³C NMR Shift (ppm) | 171.2 | 170.5 | C=O (ester) |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein (target). archemcalc.comcambridgemedchemconsulting.com

Molecular docking algorithms would place the 3D structure of this compound into the binding site of a target protein and score the different poses based on binding affinity (e.g., in kcal/mol). chemaxon.com This process identifies the most likely binding mode and the key interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex. cambridgemedchemconsulting.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the atomic motions of the ligand-protein complex over time, providing insights into its stability and dynamic behavior in a simulated physiological environment (e.g., in water). scipublications.comnih.gov These simulations can confirm the stability of the interactions predicted by docking and reveal conformational changes in the protein or ligand upon binding. simulations-plus.com

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | Tyr84, Phe260, Asp120, Val121 |

| Key Interactions | Hydrogen bond with Asp120; Pi-stacking with Tyr84 |

| MD Simulation Stability (RMSD) | Stable over 100 ns simulation |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. optibrium.com The energy of the transition state determines the activation energy, which is directly related to the reaction rate.

For this compound, computational methods could be used to elucidate its synthesis pathway, for example, the esterification of glycine (B1666218) with 4-methylbenzyl alcohol. DFT calculations would be employed to model the reaction coordinates, calculate the Gibbs free energies of activation for different proposed pathways, and determine the rate-limiting step. Such studies are crucial for optimizing reaction conditions and understanding selectivity in organic synthesis.

In Silico Predictions of Molecular Properties Relevant to Research

In silico (computer-based) methods are widely used in the early stages of drug discovery to predict the physicochemical and pharmacokinetic properties of a compound. researchgate.net These predictions help to assess a molecule's "drug-likeness" and potential for development. Key properties include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors, which are components of frameworks like Lipinski's Rule of Five. scipublications.com Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various computational models. archemcalc.com

Table 4: Predicted Molecular Properties of this compound

| Property | Predicted Value | Relevance |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ | Basic Identity |

| Molecular Weight | 179.22 g/mol | Drug-likeness (Lipinski's Rule: <500) scipublications.com |

| cLogP (Octanol-Water Partition) | 1.35 | Lipophilicity/Permeability (Lipinski's Rule: <5) nih.gov |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | Cell permeability |

| Hydrogen Bond Donors | 1 | Solubility/Binding (Lipinski's Rule: ≤5) scipublications.com |

| Hydrogen Bond Acceptors | 3 | Solubility/Binding (Lipinski's Rule: ≤10) scipublications.com |

| Lipinski's Rule of Five Violations | 0 | Indicates good potential for oral bioavailability |

Mechanistic Studies of Chemical Transformations and Reactivity Profiles

Reaction Kinetics and Thermodynamic Analysis of Key Reactions

While specific kinetic and thermodynamic parameters for 4-methylbenzyl glycinate (B8599266) are not extensively documented in publicly available literature, its reactivity can be understood by analyzing studies on analogous amino acid esters. The key reactions of this compound involve the ester and amino functional groups.

The hydrolysis of the ester group is a critical reaction. Kinetic studies on similar glycinate ester prodrugs show that degradation at physiological pH (7.4) is complex and can proceed through multiple pathways, including direct ester hydrolysis and a non-enzymatic intramolecular activation pathway. nih.gov The latter involves the free amino group acting as an internal nucleophile, a process significantly faster than direct hydrolysis at neutral pH. nih.gov At acidic pH (e.g., pH 3.0), this intramolecular pathway is suppressed due to the protonation of the amine, making direct hydrolysis the dominant, albeit slower, route. nih.gov

A kinetic model for the degradation of a camptothecin-20(S)-glycinate prodrug at pH 7.4 illustrates the complexity, with multiple rate constants describing the interconversion between the prodrug, intermediates, and final products. nih.gov

Table 1: Illustrative Rate Constants for the Degradation of a Glycinate Ester Prodrug at pH 7.4 (Note: This data is for Camptothecin-20(S)-glycinate and serves as a model for the kinetic behavior of a glycinate ester.)

| Rate Constant | Description | Value (h⁻¹) |

|---|---|---|

| k₁ | Prodrug → Intermediate I' | 0.23 ± 0.01 |

| k₋₁ | Intermediate I' → Prodrug | 0.06 ± 0.01 |

| k₂ | Intermediate I' → Lactone | 0.04 ± 0.01 |

| k₇ | Prodrug → Lactone (Direct Hydrolysis) | 0.01 ± 0.01 |

Data sourced from a study on camptothecin-glycinate prodrugs. nih.gov

Thermodynamically, the reaction of the ester group with nucleophiles, such as aminolysis, is a key consideration. The Gibbs free energy (ΔG) of these reactions indicates their favorability. For instance, the reaction of a simple methyl ester with an amine has a ΔG of -20.73 kJ/mol, whereas more activated esters, like a p-nitrophenyl ester, have a much more favorable ΔG of -61.89 kJ/mol for the same reaction. mdpi.com Thioesters are also significantly more reactive than simple alkyl esters. mdpi.com This suggests that the 4-methylbenzyl ester group would have a reactivity profile somewhere between a simple alkyl ester and a more activated one, with its reactions being thermodynamically favorable but likely requiring catalysis or forcing conditions to proceed at a significant rate. The equilibrium between ester synthesis and hydrolysis is, as expected, influenced by water activity; lower water activity shifts the equilibrium toward the ester product. nih.gov

Table 2: Standard Gibbs Free Energy of Aminolysis for Various Esters

| Ester Type | Example Compound | ΔG (kJ/mol) |

|---|---|---|

| Methyl Ester | Methyl Acetate | -20.73 |

| Thioester | Ethyl Thioacetate | -59.97 |

| p-Nitrophenyl Ester | p-Nitrophenyl Acetate | -61.89 |

Data sourced from a thermodynamic overview of bioconjugation reactions. mdpi.com The values represent the reaction with an amine nucleophile.

Detailed Investigation of Hydrolysis and Ester Cleavage Mechanisms

The hydrolysis of 4-methylbenzyl glycinate involves the cleavage of its ester bond to yield glycine (B1666218) and 4-methylbenzyl alcohol. This transformation can be catalyzed by either acid or base. pearson.com

Under neutral or physiological conditions, the mechanism is more intricate than simple hydrolysis. For α-amino acid esters, a non-enzymatic pathway involving intramolecular nucleophilic attack from the terminal amine onto the ester carbonyl is highly significant. nih.gov This attack forms a transient six-membered ring intermediate, likely a hemiorthoester (or lactam), which subsequently breaks down. nih.gov This pathway is often favored over direct bimolecular hydrolysis by water at neutral pH. nih.gov

The cleavage of the benzyl (B1604629) ester can also be influenced by the reaction conditions during deprotection steps in a synthetic sequence. For the related p-methoxybenzyl (PMB) esters, cleavage is often achieved with strong acids. The inclusion of water in the reaction mixture can facilitate the hydrolysis and help to scavenge the stable 4-methoxybenzyl cation that forms upon cleavage. nih.gov A general laboratory method for ester hydrolysis is saponification, which uses a strong base like sodium hydroxide (B78521) in an aqueous solution, followed by acidification to yield the carboxylic acid.

Mechanistic Pathways of Nucleophilic Substitutions and Additions

The primary site for nucleophilic substitution on this compound is the amino group, which can react with various electrophiles. mdpi.com The synthesis of N-substituted derivatives often proceeds via nucleophilic substitution, where reaction conditions like pH and solvent play a crucial role in optimizing yield and minimizing side products. nih.gov For example, maintaining a pH of 8-9 is optimal for some nucleophilic substitution reactions involving glycine derivatives. nih.gov

Nucleophilic substitution reactions can proceed through different mechanisms, such as Sₙ1 or Sₙ2 pathways. The specific pathway is influenced by the substrate, nucleophile, leaving group, and solvent. The presence of a solvent can significantly alter the potential energy surface of a reaction, in some cases changing a reaction from having a single transition state to having two, or vice versa.

Addition reactions are also relevant, particularly in the synthesis of precursors. For instance, the synthesis of phenylglycine derivatives, which are structurally related to the benzyl portion of the target molecule, can be initiated by the addition of cyanide to an imine (a Strecker-type synthesis).

Cyclization and Rearrangement Studies of this compound Precursors

Precursors of this compound and its derivatives are valuable substrates for constructing more complex molecular architectures through cyclization and rearrangement reactions.

One notable transformation is the Aryne Sommelet–Hauser rearrangement. A study involving tert-butyl N-methyl-N-(4-(trifluoromethyl)benzyl)glycinate, a compound structurally similar to this compound, demonstrated its use as a precursor in such rearrangements to form new C-C bonds and functionalized aromatic products. nih.gov

Another powerful method is the Povarov cyclization, an imino Diels-Alder reaction. N-aryl glycine ester derivatives can undergo intramolecular Povarov cyclization when treated with an oxidant like Oxone and a Lewis acid catalyst such as Cu(OTf)₂. This reaction constructs quinoline-fused lactone systems, which are significant heterocyclic motifs in medicinal chemistry. The reaction tolerates a variety of substituents on the aromatic rings of the N-aryl glycine precursor.

The Erlenmeyer-Plöchl reaction is used to synthesize oxazolones, which can involve glycine derivatives. In one example, 3‐iodo‐4‐methylbenzoic acid was coupled with tert‐butyl glycinate to create a precursor, which, after hydrolysis and condensation, formed 5-oxazolone scaffolds.

Table 3: Examples of Cyclization and Rearrangement Reactions of Glycinate Precursors

| Reaction Name | Precursor Type | Key Reagents | Product Type |

|---|---|---|---|

| Aryne Sommelet–Hauser | N-benzyl glycinate derivative | Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate), KF, 18-crown-6 (B118740) | Substituted phenylacetate (B1230308) derivative |

| Povarov Cyclization | Alkyne-tethered N-aryl glycine ester | Oxone, Cu(OTf)₂ | Quinoline-fused lactone |

Role of Solvents and Catalysts in Reaction Mechanism Modulation

Solvents and catalysts are pivotal in directing the outcome and efficiency of reactions involving this compound and its precursors.

Catalysts:

Acid/Base Catalysis: Simple acid or base catalysis is fundamental for ester hydrolysis. pearson.com The Erlenmeyer-Plöchl reaction to form azlactones from N-acyl glycine precursors often uses acetic anhydride (B1165640) with a base.

Metal Catalysis: Transition metal catalysts are employed to enhance efficiency and selectivity. Copper(II) triflate (Cu(OTf)₂) is an effective Lewis acid catalyst in the Povarov cyclization of N-aryl glycine esters. Nickel-catalyzed cross-coupling reactions have been developed to synthesize benzylamines from aryl halides and glycine-derived N-hydroxyphthalimide esters, demonstrating a modern approach to forming the core structure.

Solvents:

Polarity: The polarity of the solvent can dramatically influence the mechanism of nucleophilic substitutions. Studies have shown that for some Sₙ2 reactions, increasing solvent polarity can change the potential energy surface from a single-well profile (no stable intermediate) to a double-well profile (with a stable intermediate and two transition states).

Selectivity: In the alkylation of acetylcarbamate (B3056926) potassium salts (related nitrogen nucleophiles), using a less-polar solvent like DMF in the presence of 18-crown-6 was shown to suppress the formation of O-alkylated byproducts in favor of the desired N-alkylation.

Reaction Media: For the Povarov cyclization, acetonitrile (B52724) (CH₃CN) is an effective solvent. In nickel-catalyzed aminomethylation, anhydrous dimethylacetamide (DMA) is used.

Table 4: Role of Catalysts and Solvents in Reactions of Glycinate Derivatives

| Reaction Type | Catalyst | Solvent | Function |

|---|---|---|---|

| Povarov Cyclization | Cu(OTf)₂ | Acetonitrile | Promotes intramolecular imino Diels-Alder reaction. |

| Nucleophilic Substitution (Sₙ2) | (General) | Varied (e.g., CCl₄, CH₂Cl₂, THF, Acetone, DMSO) | Modulates potential energy surface and reaction profile. |

| N-Alkylation | 18-crown-6 (phase-transfer) | DMF (less polar) | Suppresses O-alkylation side product formation. |

Investigation of Radical Pathways and Intermediate Formation

While many reactions of this compound are ionic, the potential for radical-mediated pathways exists, particularly under photochemical or specific catalytic conditions. A radical is an electron-deficient, neutral species. Benzylic radicals, such as one that could be formed on the 4-methylbenzyl group, are stabilized by resonance delocalization, making their formation more plausible than non-stabilized alkyl radicals.

The formation of radical intermediates from glycine esters has been verified in certain catalytic systems. In a three-component reaction enabled by photoredox/Brønsted acid catalysis, radical trapping experiments using TEMPO confirmed that the reaction proceeds via a radical pathway initiated by the glycine ester. The detection of a TEMPO-adduct provided direct evidence for the formation of a radical intermediate from the glycine derivative.

Control experiments are crucial to discern between ionic and radical mechanisms. When investigating a tandem cycloisomerization/hydroxyalkylation, researchers conducted experiments with radical traps to explore whether a free radical pathway was operative. The photooxidation of 4-methoxybenzyl alcohol, a related structure, has been shown to proceed through radical cation intermediates under specific photocatalytic conditions, highlighting the potential for radical formation on the benzyl moiety.

Mechanistic Biological Interactions of 4 Methylbenzyl Glycinate Derivatives in in Vitro Systems

Exploration of Enzyme-Substrate Binding Dynamics and Catalytic Mechanisms

The interaction of 4-methylbenzyl glycinate (B8599266) derivatives with enzymes is a key area of research. These studies explore how these compounds bind to enzyme active sites and the subsequent catalytic processes.

Kinetic Characterization of Enzymatic Transformations

Kinetic studies are fundamental to understanding the efficiency and nature of enzyme-catalyzed reactions involving 4-methylbenzyl glycinate derivatives. For instance, in the context of enteropeptidase inhibitors, the in vitro IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by half, is a key parameter. This value is influenced by the rate constants for the formation of the enzyme-inhibitor complex (k1 and k-1) and the subsequent covalent modification (k2). nih.gov

The stability of the formed acyl-enzyme complex is also a critical factor. The half-life (T1/2) of this complex indicates the duration of inhibition. acs.org For example, modifications to the chemical structure of 4-guanidinobenzoate derivatives, which can be considered related to glycinate structures, have been shown to impact both the initial inhibitory potency (IC50) and the dissociation time of the inhibitor from the enzyme. nih.govacs.org The introduction of electron-withdrawing groups can destabilize the covalent adduct, leading to a faster recovery of the active enzyme. acs.org

The specificity of enzymes like papain for certain substrates is largely determined during the formation of the acyl-enzyme intermediate from the initial enzyme-substrate complex. nih.gov This highlights the importance of the chemical structure of the substrate in dictating the kinetics of the enzymatic reaction.

Structural Basis of Specific Enzyme Inhibition Mechanisms

The three-dimensional structure of the enzyme-inhibitor complex provides a detailed picture of the interactions that govern inhibition. For reversible covalent inhibitors of enteropeptidase, such as 4-guanidinobenzoate derivatives, the mechanism involves the formation of an acyl-enzyme complex with a catalytic serine residue. acs.org This interaction is often stabilized by additional contacts, such as an ionic bond between the guanidinyl group of the inhibitor and an aspartic acid residue in the S1 binding site of the enzyme. acs.org

Molecular docking and mutagenesis studies are powerful tools for identifying the key amino acid residues involved in inhibitor binding. For example, studies on L-Methionine γ-lyase (MGL) have shown that specific residues like Gly112, Pro159, Val337, and Arg373 are crucial for the binding of inhibitors near the substrate and pyridoxal-5′-phosphate-binding site. mdpi.com Similarly, the binding of inhibitors to the main protease (Mpro) of SARS-CoV-2 has been shown to involve non-covalent interactions within the binding pocket. rsc.orgnih.gov

The conformation of the enzyme can also change upon substrate or inhibitor binding. Molecular dynamics simulations of the DapE enzyme have revealed that substrate binding induces a folding motion of the catalytic domains, which helps to stabilize the enzyme-substrate complex and shield it from water molecules. rsc.org

Analysis of Ligand-Receptor Interaction Mechanisms (in vitro, non-clinical models)

Understanding how this compound derivatives interact with biological receptors is crucial for determining their potential pharmacological effects. In vitro models provide a controlled environment to study these interactions at the molecular level.

The binding of a ligand to a receptor is often a dynamic process involving conformational changes in both molecules. nih.gov Techniques like on-cell Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational methods such as molecular docking and molecular dynamics simulations, allow for the study of these interactions on the surface of living cells, providing a more biologically relevant context. nih.gov

The specificity of a ligand for a particular receptor is a key determinant of its biological activity. For example, chiral N6-benzyladenine derivatives have been shown to exhibit strong, chirality-dependent interactions with specific cytokinin receptors in Arabidopsis thaliana. mdpi.com The S-enantiomers of these compounds displayed a high affinity for the AHK3 receptor, while having low affinity for the AHK2 and CRE1/AHK4 receptors, demonstrating receptor-specific binding. mdpi.com

Molecular docking studies can predict the binding modes of ligands within receptor pockets and identify key interactions. For instance, the interaction of small molecule disruptors with the glucokinase regulatory protein (GKRP) was elucidated through X-ray co-crystal structures, revealing a novel binding pocket. researchgate.net These studies highlighted hydrogen bonding and van der Waals contacts as crucial for ligand binding. researchgate.net Similarly, the binding of inhibitors to chemokine receptors like CCR2 and CCR9 has been analyzed using structural interaction fingerprint (IFP) analysis to understand the specific interactions between the ligand and amino acid residues of the receptor. acs.org

The following table summarizes the in vitro activities of some enteropeptidase inhibitors, demonstrating the impact of structural modifications on receptor interaction.

| Compound | R | IC50 (initial) (nM) |

| 2a | H | 5.3 |

| 2b | - | 23 |

| 2c | - | 3.9 |

| Data sourced from a study on 4-guanidinobenzoate derivatives as enteropeptidase inhibitors. nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound, researchers can identify the key features responsible for its interaction with a biological target.

Elucidation of Key Pharmacophores and Functional Groups for Interaction

SAR studies help to identify the pharmacophore, which is the essential arrangement of functional groups in a molecule that is necessary for its biological activity. For example, in a series of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 protein–protein interaction, the substitution pattern on the phenyl ring and the nature of the substituent at the N-1 position of the pyrazole (B372694) were found to be critical for activity. acs.org The introduction of a methoxy (B1213986) group at the C-4 position of a naphthalene (B1677914) moiety was found to be crucial for high-affinity interaction. acs.org

In the development of inhibitors for the SARS-CoV-2 main protease (Mpro), it was found that a 3,4-dihydrobenzo[b]dioxin-6-yl or a 3-acetylphenyl group attached to the core structure was necessary for activity. rsc.org The 5-membered aromatic pyrrole (B145914) ring was also identified as important for correctly orienting the amide bond within the binding site. rsc.org

The following table illustrates the SAR of some pyrazolopyrimidine derivatives as DPP-4 inhibitors, showing how different substituents affect their inhibitory potency.

| Compound | R1 | R2 | IC50 (nM) |

| 1 | H | Aryl | 141 |

| 2 | Aryl | H | 22 |

| Data from a review on DPP-4 inhibitors. nih.gov |

Conformational Requirements for Specific Biological Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The flexibility or rigidity of a molecule can significantly impact its biological activity.

For instance, in a series of phthalazine (B143731) phosphodiesterase-type (IV) inhibitors, the conformational behavior of different heterocyclic rings linked to the phthalazine nucleus was studied. A planar and rather rigid conformation of a 1,3-thiazole ring was found to be favorable for inhibitory activity, whereas more flexible 1,2,4-triazole (B32235) and 1,3-diazole rings resulted in lower activity. researchgate.net

The presence of turn motifs, which are stabilized by intramolecular hydrogen bonds, can be crucial for molecular recognition. acs.org The design of molecules that mimic these turns is a common strategy in drug discovery.

In the case of inhibitors of the PEX14–PEX5 protein–protein interaction, the ligand was found to bind to the interface in its low-energy conformation. acs.org This suggests that significant conformational changes upon binding would be energetically unfavorable and could lead to reduced activity. acs.org

Investigation of Interactions with Non-Enzymatic Biological Macromolecules (e.g., DNA, Proteins)

Direct experimental studies detailing the interactions of this compound with non-enzymatic biological macromolecules such as proteins and DNA are not extensively documented in publicly available literature. However, research into its derivatives provides significant insight into potential biological interactions, primarily through in silico molecular docking simulations. These studies explore how structurally related compounds bind to specific protein targets, offering a predictive framework for understanding their mechanism of action at a molecular level.

Research has been conducted on a series of 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs, which are synthesized from (3-iodo-4-methylbenzoyl) glycine (B1666218). researchgate.netbohrium.com This precursor is derived from the hydrolysis of tert-butyl (3-iodo-4-methylbenzoyl) glycinate, a close structural analog of this compound. researchgate.netbohrium.com These oxazolone (B7731731) derivatives have been evaluated for their binding affinity against various protein targets implicated in cancer pathways.

Molecular docking studies were performed to understand the binding modes and interactions of these derivatives within the active sites of several target proteins. researchgate.netbohrium.com For instance, the binding affinities of certain 3,5-disubstituted-1,2,4-triazole analogues, which share a similar synthetic pathway, were evaluated against the tubulin protein, with effective binding affinities observed in the range of -7.5 to -8.0 kcal/mol. researchgate.net One specific derivative, compound 4a, demonstrated a calculated MM/GBSA binding energy of -33.40 kcal/mol. researchgate.net

Further docking analyses were conducted on the 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one derivatives against the protein targets 7JKZ and 6YID to elucidate favorable binding interactions. researchgate.netbohrium.com Other related heterocyclic structures have also been docked against DNA gyrase (PDB ID: 1KZN), indicating a potential for these classes of compounds to interact with key amino acid residues within enzyme active sites. researchgate.net The primary forces governing these predicted interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The following table summarizes the findings from molecular docking studies on derivatives structurally related to this compound.

Table 1: Molecular Docking Data for this compound Derivatives

| Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 3,5-disubstituted-1,2,4-triazole analogues | Tubulin | - | -7.5 to -8.0 | Not Specified | researchgate.net |

| 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one | Not Specified | 7JKZ | Not Specified | Not Specified | researchgate.netbohrium.com |

| 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one | Not Specified | 6YID | Not Specified | Not Specified | researchgate.netbohrium.com |

| Isoxazole Compounds | DNA Gyrase | 1KZN | Not Specified | Not Specified | researchgate.net |

These in silico results suggest that derivatives of this compound can be designed to fit within the binding pockets of specific protein macromolecules. The interactions are governed by the specific functional groups on the aryl substituents, which dictate the nature and strength of the non-covalent bonds formed with amino acid residues in the protein's active site. While these computational models provide valuable hypotheses, they need to be validated by experimental biophysical techniques such as fluorescence spectroscopy, isothermal titration calorimetry, or surface plasmon resonance to confirm the binding affinity and thermodynamic parameters of the interactions.

Applications of 4 Methylbenzyl Glycinate As a Versatile Synthetic Building Block and Reagent

Utilization in the Synthesis of Complex Organic Molecules

4-Methylbenzyl glycinate (B8599266) and its derivatives serve as crucial intermediates in the construction of complex organic structures, particularly in peptide and heterocyclic chemistry. The 4-methylbenzyl (4-MeBzl) group is frequently employed as a protecting group for functional moieties during multi-step syntheses.

A prominent application is in solid-phase peptide synthesis (SPPS), a cornerstone technique for building complex polypeptide chains. In Boc (tert-butyloxycarbonyl) chemistry, the 4-MeBzl group is a well-established protecting group for the thiol side chain of cysteine residues. peptide.compeptide.com This protection is vital to prevent the unwanted oxidation of the thiol to form disulfide bonds during the iterative process of amino acid coupling. peptide.com The 4-MeBzl group is stable under the conditions required for Boc group removal (typically trifluoroacetic acid, TFA) but can be cleaved at the end of the synthesis using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com This strategy allows for the controlled and regioselective formation of disulfide bridges in complex peptides, such as in the synthesis of α-conotoxin SI. peptide.com

Beyond peptides, glycinate esters are fundamental building blocks for synthesizing heterocyclic compounds. For instance, derivatives like tert-butyl glycinate are used as starting materials in the Erlenmeyer synthesis of oxazolones. researchgate.netbohrium.com In a typical reaction sequence, a substituted benzoic acid is coupled with the glycinate ester, and the resulting product is then cyclized to form the 2,4-disubstituted oxazolone (B7731731) ring system. researchgate.netbohrium.com These oxazolone scaffolds are themselves versatile intermediates for creating a wide range of pharmacologically active molecules. researchgate.net

| Molecule Class | Role of Glycinate Derivative | Specific Example/Application | Citation |

|---|---|---|---|

| Peptides (e.g., Conotoxins) | Cysteine side-chain protection (as 4-MeBzl group) | Prevents premature disulfide bond formation during solid-phase synthesis. | peptide.compeptide.com |

| Penicillamine Derivatives | Thiol moiety protection (as 4-MeBzl group) | Used in Boc-chemistry based synthesis of peptides containing penicillamine. | peptide.com |

| Heterocycles (e.g., Oxazolones) | Core structural building block | Reacts with substituted benzoic acids and aldehydes in Erlenmeyer synthesis. | researchgate.netbohrium.com |

| α-Arylated Amino Acids | Protected glycine (B1666218) template | N-(diphenylmethylene)glycinate undergoes palladium-catalyzed α-arylation. | acs.org |

Role as a Precursor in Specialized Chemical Synthesis (e.g., Peptoids, Amino Acid Analogues)

4-Methylbenzyl glycinate is a key precursor for the synthesis of specialized non-natural biopolymer analogues, most notably peptoids. Peptoids, or N-substituted glycine oligomers, are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. nih.gov This structural modification renders them resistant to proteolytic degradation, making them highly valuable in drug discovery and biomedical research. nih.gov

The most common method for peptoid synthesis is the "submonomer" approach, pioneered by Zuckermann et al. nih.gov This solid-phase strategy involves a two-step iterative cycle: acylation of a resin-bound amine with a haloacetic acid (like bromoacetic acid), followed by a nucleophilic displacement of the halide with a primary amine. The N-(4-methylbenzyl)glycine unit is incorporated by using 4-methylbenzylamine (B130917) as the primary amine submonomer. This modularity allows for the precise installation of a vast array of side chains, creating structurally diverse oligomers. acs.org

Furthermore, N-substituted amino acids derived from 4-methylbenzylamine, such as N-(4-methylphenyl)methyl glycine, can be converted into N-substituted N-carboxy anhydrides (NNCAs). acs.org These monomers are then used in ring-opening polymerization (ROP) to produce high-molecular-weight polypeptoids, including block copolymers, which have applications in materials science. acs.org This route provides an alternative to solid-phase methods for accessing long-chain peptoid polymers. acs.org

| Synthesis Method | Description | Role of 4-Methylbenzyl Moiety | Citation |

|---|---|---|---|

| Submonomer Solid-Phase Synthesis | Iterative two-step cycle of acylation (with haloacetic acid) and nucleophilic displacement on a solid support. | 4-methylbenzylamine is used as the primary amine submonomer to install the N-substituted side chain. | nih.govresearchgate.net |

| Ring-Opening Polymerization (ROP) | Polymerization of N-substituted N-carboxy anhydride (B1165640) (NNCA) monomers. | N-(4-methylphenyl)methyl glycine is converted to an NNCA monomer for subsequent polymerization. | acs.org |

Application as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org While this compound itself is not chiral, its components and derivatives are integral to strategies in asymmetric catalysis.

Glycinate esters, such as tert-butyl glycinate, are common prochiral nucleophiles in asymmetric alkylation and Mannich reactions. beilstein-journals.orgnih.gov For example, a Schiff base of tert-butyl glycinate can be alkylated with high enantioselectivity using a chiral phase-transfer catalyst. beilstein-journals.org The catalyst creates a chiral environment that directs the approach of the electrophile to one face of the glycinate enolate, leading to the preferential formation of one enantiomer of the resulting α-amino acid derivative. beilstein-journals.org

The 4-methylbenzyl (4-MeBzl) group itself can function as an auxiliary protecting group in the synthesis of chiral molecules. peptide.com For instance, it is used to protect the thiol of penicillamine, a chiral amino acid, during peptide synthesis, thereby preserving its stereochemical integrity while other chemical transformations are performed. peptide.com

Moreover, chiral ligands, which are essential for asymmetric catalysis, are frequently synthesized from amino acids. scu.edu.cnacs.org Chiral N,N'-dioxide amide compounds and guanidine-amide compounds have been developed from readily available amino acids to serve as powerful ligands and organocatalysts in a variety of asymmetric reactions. scu.edu.cn The principles used in these systems, where a chiral backbone derived from an amino acid directs a catalytic process, illustrate the potential for developing chiral catalysts from modified glycinate structures.

| Concept | Description | Relevance to this compound | Citation |

|---|---|---|---|

| Chiral Auxiliary | A stereogenic group temporarily added to control stereoselectivity, which is removed later. | General principle applicable to derivatives. The 4-MeBzl group can act as an auxiliary protecting group. | peptide.comwikipedia.org |

| Asymmetric Phase-Transfer Catalysis | Use of a chiral catalyst to control stereochemistry in a biphasic reaction. | Glycinate Schiff bases are common substrates for asymmetric alkylation to produce chiral amino acids. | beilstein-journals.org |

| Chiral Ligand Synthesis | Preparation of chiral molecules that coordinate to a metal center to form an asymmetric catalyst. | Amino acids are common starting materials for synthesizing complex chiral ligands for various transformations. | scu.edu.cnacs.orgtaylorfrancis.com |

| Transient Chiral Auxiliary | An auxiliary that is formed in situ by a catalyst, used for a stereoselective transformation, and then cleaved. | An advanced strategy showing the evolution of auxiliary-based methods. | nih.gov |

Integration into Material Science Research as a Monomer or Modifier

The structural features of this compound make it a valuable monomer unit for the creation of advanced functional polymers and biomaterials. Polypeptoids, which are synthesized using N-substituted glycine monomers like N-(4-methylbenzyl)glycine, are a class of peptidomimetic polymers with significant potential in biotechnology and materials science. acs.org

The synthetic versatility of peptoid synthesis allows for the creation of polymers with precisely controlled sequences and functionalities. acs.org By incorporating the this compound unit, researchers can produce polypeptoids with specific physical and chemical properties. These polymers can be designed as block copolymers, where a polypeptoid block is combined with another polymer segment (e.g., polyethylene (B3416737) glycol). acs.org Such architectures are useful for creating materials with tunable mechanical properties and self-assembly behaviors. acs.org

The resulting materials have been explored for a range of biomaterial applications. These include the development of antifouling surfaces, biosensors, and platforms for controlled drug delivery. acs.org The nonionic and potentially degradable backbone of these polypeptoids, combined with the chemical diversity offered by the side chains, makes them a highly flexible platform for creating next-generation materials. acs.org

| Application Area | Function of Polypeptoid | Underlying Principle | Citation |

|---|---|---|---|

| Biomaterials | Forms the core structure of non-natural polymers. | Synthetic flexibility allows for tuning of properties like degradability and biocompatibility. | acs.org |

| Antifouling Surfaces | Polymer coating to prevent bio-adhesion. | Peptidomimetic polymers can be designed to resist protein and cell adsorption. | acs.org |

| Drug Delivery | Component of block copolymers for creating micelles or nanoparticles. | Self-assembly of amphiphilic block copolymers can encapsulate therapeutic agents. | acs.org |

| Biosensing | Functional polymer platform for sensor development. | Tunable chemistry allows for the incorporation of recognition elements and signaling moieties. | acs.org |

| Rheology Modifiers | Component in polymer blends to control viscosity. | Polymers with anionic and cationic groups can be used to modify the flow properties of aqueous solutions. | google.com |

Use in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a library, in a short amount of time. nih.govrroij.com This approach is central to modern drug discovery and materials science for rapidly screening vast chemical space to identify "hit" compounds with desired properties. nih.gov The success of combinatorial chemistry relies on the use of versatile and reliable "building blocks" that can be systematically and repetitively linked together. nih.gov

This compound, particularly in the context of N-substituted glycine monomers, is an ideal building block for combinatorial library synthesis. The submonomer method of peptoid synthesis is perfectly suited for combinatorial strategies like the "split-pool" (or "mix-and-split") technique. nih.govstanford.edu In this method, a solid support resin is divided into multiple portions, each is reacted with a different primary amine building block (such as 4-methylbenzylamine), and then the portions are recombined. stanford.edu By repeating this process through multiple cycles, a "one-bead, one-compound" library containing thousands to millions of unique peptoid sequences can be generated efficiently. nih.gov

The resulting libraries of peptoids or other small molecules derived from glycinate scaffolds can be screened for biological activity, leading to the discovery of new lead compounds for drug development. nih.govrroij.com The modular nature and robust reaction chemistry associated with using these building blocks make them indispensable tools in high-throughput synthesis and screening. nih.govacs.org

| Principle/Technique | Description | Advantage for Library Synthesis | Citation |

|---|---|---|---|

| Building Block Approach | Use of simple, reactive molecules that can be linked together in a systematic fashion. | Allows for the rapid generation of structural diversity from a small set of starting materials. | nih.govrroij.com |

| Solid-Phase Synthesis | Synthesis of molecules on an insoluble polymer support, simplifying purification. | Excess reagents and byproducts are easily washed away, facilitating multi-step, automated synthesis. | rroij.com |

| Split-Pool Synthesis | A strategy where the solid support is divided, reacted with different building blocks, and then recombined. | Enables the exponential generation of a massive number of unique compounds in a single library. | nih.govstanford.edu |

| Library Screening | High-throughput testing of the synthesized library against a biological target. | Increases the probability of finding active "hit" compounds for lead optimization in drug discovery. | imperial.ac.uk |

Emerging Research Directions and Unresolved Challenges in 4 Methylbenzyl Glycinate Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

A primary challenge in modern organic synthesis is the development of environmentally benign and efficient chemical processes. For glycinate (B8599266) derivatives, this involves moving away from traditional methods that may use harsh reagents or produce significant waste, towards more sustainable and atom-economical alternatives. Atom economy is a concept that emphasizes the maximization of the incorporation of starting materials into the final product.

Current research is exploring several promising avenues:

Multi-component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, embodying the principles of atom economy and efficiency. A notable example is the green and atom-economical synthesis of functionalized 2-pyrrolines through a multi-component tandem [2+2+1] annulation reaction using simple starting materials like an aldehyde, glycine (B1666218) ester hydrochloride, and benzoylacetonitrile. sci-hub.se This type of one-pot sequence, which forms multiple new bonds, represents a highly efficient and sustainable strategy. sci-hub.se

Catalytic Aerobic Oxidation: The use of molecular oxygen from the air as the primary oxidant is a highly attractive green chemistry approach, as it is abundant, inexpensive, and avoids the formation of toxic by-products. rsc.org Copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has been demonstrated for synthesizing imidazo[1,5-a]pyridine-1-carboxylates under mild conditions, showcasing the potential for activating C-H bonds using atmospheric air as a selective oxidant. rsc.org

Asymmetric Catalysis: The creation of enantiopure chiral molecules with high selectivity is a cornerstone of modern chemistry, particularly for biologically active compounds. nih.gov Asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer over another, is a powerful tool for atom-economical synthesis. nih.gov For instance, enantioselective desymmetrization of 4-substituted-glutaric imides has been achieved using chiral N-heterocyclic carbene (NHC) catalysis, successfully yielding key intermediates for pharmaceuticals. frontiersin.org

| Synthetic Strategy | Principle | Example Application | Sustainability Advantage |

|---|---|---|---|

| Multi-Component Reaction (MCR) | Three or more reactants combine in a single operation. | Synthesis of functionalized 2-pyrrolines from an aldehyde, glycine ester, and benzoylacetonitrile. sci-hub.se | High atom economy, reduced waste, and operational simplicity. sci-hub.se |

| Aerobic Oxidative Catalysis | Utilizes atmospheric oxygen as the terminal oxidant. | Copper-catalyzed synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives. rsc.org | Eliminates need for stoichiometric chemical oxidants; water is the only byproduct. rsc.org |

| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific stereoisomer. | Enantioselective synthesis of glutarate-N-Cbz-amides using chiral NHC catalysts. nih.govfrontiersin.org | Provides direct access to enantiopure compounds without wasteful resolution steps. nih.gov |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms requires the ability to observe chemical transformations as they happen. Traditional offline analysis, which involves taking samples from a reaction, can be inadequate as the reaction may continue within the sample, potentially compromising the data. acs.org Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) and real-time monitoring are therefore crucial.

While techniques like FT-IR, UV-vis, and NMR are used, mass spectrometry (MS)-based methods are particularly powerful for their sensitivity and specificity. acs.org However, common MS methods like electrospray ionization (ESI) can be limited. ESI often requires that analytes be easily charged and can be suppressed by high salt concentrations or changes in solvent composition, making it unsuitable for many reaction mixtures without pre-treatment. acs.org

To overcome these challenges, newer methods are being developed: